9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
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Description
The compound “9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” belongs to a class of compounds known as triazolo[4,3-a]pyrazines . These compounds are often used as key templates in the development of various therapeutic agents due to their versatile structure and the diverse derivatives that can be synthesized from them .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-a]pyrazine core, with a 3-chlorophenyl group at the 9-position and two trifluoromethyl groups at the 2 and 4 positions . The exact structure would need to be confirmed through techniques such as NMR, IR, and mass spectrometry .Scientific Research Applications
Synthesis Techniques
- Microwave Irradiation Synthesis : A notable method for synthesizing compounds related to 9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves microwave irradiation. Using chloramine-T and other reagents, researchers have developed efficient synthesis techniques that yield these compounds in good purity and high yields (Mogilaiah & Reddy, 2004). Similarly, the use of Hg(OAc)2 under microwave irradiation has been reported for effective transformation of related compounds (Mogilaiah & Reddy, 2004).
Chemical Properties and Applications
- Antibacterial Activity : Some derivatives of this compound have been synthesized with the intention of evaluating their antibacterial properties. The efficacy of these compounds as antibacterial agents has been a subject of research, showing promising results in some cases (Dharavath & Boda, 2019).
Medicinal Chemistry
- Anti-Inflammatory and Analgesic Properties : Compounds within this chemical class have been studied for their potential anti-inflammatory and analgesic properties. Research indicates that some derivatives demonstrate significant activity in this regard, which is relevant for medicinal chemistry applications (Di Braccio et al., 2010).
Spectroscopic and Quantum Mechanical Studies
- Vibrational Spectroscopy Analysis : Detailed vibrational spectroscopic (FT-IR, FT-Raman) studies and quantum mechanical analyses of related compounds have been conducted. These studies provide insights into the molecular geometry and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kuruvilla et al., 2018).
Properties
IUPAC Name |
9-(3-chlorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7ClF6N4/c18-9-3-1-2-8(6-9)14-27-26-13-5-4-10-11(16(19,20)21)7-12(17(22,23)24)25-15(10)28(13)14/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAVYNFNUNSXQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7ClF6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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